molecular formula C12H15N B1393000 2',3'-dihydro-1'H-spiro[cyclobutane-1,4'-isoquinoline] CAS No. 850875-62-6

2',3'-dihydro-1'H-spiro[cyclobutane-1,4'-isoquinoline]

货号: B1393000
CAS 编号: 850875-62-6
分子量: 173.25 g/mol
InChI 键: SGMNNJVCACUQMU-UHFFFAOYSA-N
注意: 仅供研究使用。不适用于人类或兽医用途。
现货
  • 点击 快速询问 获取最新报价。
  • 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

2',3'-Dihydro-1'H-spiro[cyclobutane-1,4'-isoquinoline] is a chemical compound supplied for research purposes only. This spirocyclic building block is recognized in medicinal chemistry for its unique three-dimensional structure, which is valuable in the design and synthesis of novel biologically active molecules . The spiro[cyclobutane-1,4'-isoquinoline] scaffold is of significant interest in early-stage drug discovery, particularly for developing compounds that target the central nervous system . Research into analogous spiro-fused molecular hybrids has demonstrated their potential as a privileged scaffold for generating new therapeutic leads . The structural framework of this compound is studied for its potential to enhance drug-like properties, including stability and bioavailability, in pharmaceutical formulations . This product is strictly for research applications and is not intended for diagnostic or therapeutic use.

属性

IUPAC Name

spiro[2,3-dihydro-1H-isoquinoline-4,1'-cyclobutane]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H15N/c1-2-5-11-10(4-1)8-13-9-12(11)6-3-7-12/h1-2,4-5,13H,3,6-9H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SGMNNJVCACUQMU-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC2(C1)CNCC3=CC=CC=C23
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H15N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30679480
Record name 2',3'-Dihydro-1'H-spiro[cyclobutane-1,4'-isoquinoline]
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30679480
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

173.25 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

850875-62-6
Record name 2',3'-Dihydro-1'H-spiro[cyclobutane-1,4'-isoquinoline]
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30679480
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 2',3'-dihydro-1'H-spiro[cyclobutane-1,4'-isoquinoline]
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

准备方法

Synthetic Routes and Reaction Conditions

The synthesis of 2’,3’-dihydro-1’H-spiro[cyclobutane-1,4’-isoquinoline] typically involves the cyclization of appropriate precursors under controlled conditions. One common method involves the reaction of isoquinoline derivatives with cyclobutane-containing reagents. The reaction conditions often include the use of catalysts and specific solvents to facilitate the cyclization process .

Industrial Production Methods

Industrial production of 2’,3’-dihydro-1’H-spiro[cyclobutane-1,4’-isoquinoline] may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include steps such as purification through crystallization or chromatography to obtain the desired product with high purity .

化学反应分析

Types of Reactions

2’,3’-dihydro-1’H-spiro[cyclobutane-1,4’-isoquinoline] can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or carboxylic acids, while reduction may produce alcohols or amines .

科学研究应用

2’,3’-dihydro-1’H-spiro[cyclobutane-1,4’-isoquinoline] has a wide range of applications in scientific research, including:

作用机制

The mechanism of action of 2’,3’-dihydro-1’H-spiro[cyclobutane-1,4’-isoquinoline] involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and the context in which the compound is used .

相似化合物的比较

Comparison with Structural Analogs

Ring Size Variations

Spirocyclic analogs differ primarily in the size of the aliphatic ring fused to the isoquinoline core. Key examples include:

Compound Name Molecular Formula Molecular Weight Melting Point (°C) Key Features References
2'-Tosyl-spiro[cyclobutane-1,4'-isoquinoline] (5p) C₁₉H₂₁NO₂S 327.44 175–176 Tosyl group, cyclobutane ring
2'-Tosyl-spiro[cyclopentane-1,4'-isoquinoline] (5q) C₂₀H₂₃NO₂S 341.47 Not reported Larger cyclopentane ring
2'-Tosyl-spiro[cyclopropane-1,4'-isoquinoline] (5o) C₁₈H₁₉NO₂S 313.41 Not reported High ring strain (cyclopropane)
  • Cyclobutane vs. Cyclopentane : The cyclobutane ring introduces moderate strain compared to the more relaxed cyclopentane, affecting reactivity and stability. For instance, cyclopentane derivatives (e.g., 5q ) exhibit enhanced conformational flexibility, enabling easier functionalization .
  • Cyclobutane vs. Cyclopropane : Cyclopropane analogs (e.g., 5o ) exhibit higher ring strain, leading to unique reactivity in annulation and insertion reactions (e.g., cobalt-catalyzed pathways) .

Substituent Effects

Substituents on the isoquinoline or aliphatic ring significantly alter physicochemical and biological properties:

Compound Name Substituent Molecular Weight Key Properties References
6'-Bromo-spiro[cyclobutane-1,4'-isoquinoline] Br at position 6' 252.15 Increased lipophilicity (XLogP3: 2.8)
6'-Methoxy-spiro[cyclopropane-1,4'-isoquinoline] OCH₃ at position 6' 203.24 Enhanced solubility in polar solvents
1'-Oxo-spiro[cyclopropane-1,4'-isoquinoline] Ketone group 203.24 Reactive site for nucleophilic addition
  • Electron-Withdrawing Groups (e.g., Br) : Increase stability and resistance to oxidation but reduce solubility .
  • Electron-Donating Groups (e.g., OCH₃) : Improve solubility and modulate electronic properties for pharmacological applications .

生物活性

2',3'-Dihydro-1'H-spiro[cyclobutane-1,4'-isoquinoline] is a heterocyclic compound characterized by its unique spiro structure, which combines a cyclobutane ring with an isoquinoline moiety. This compound has garnered interest in the scientific community due to its potential biological activities, including anticancer and neuroprotective effects.

  • Molecular Formula : C12H15N
  • Molecular Weight : 173.25 g/mol
  • CAS Number : 850875-62-6

Biological Activity

The biological activity of 2',3'-dihydro-1'H-spiro[cyclobutane-1,4'-isoquinoline] has been explored in various studies, revealing a spectrum of pharmacological effects.

Anticancer Activity

Research indicates that this compound exhibits significant anticancer properties. In vitro studies have demonstrated its ability to inhibit the proliferation of various cancer cell lines. For instance, it has been reported to induce apoptosis in MDA-MB-231 breast cancer cells, with an IC50 value indicating effective cytotoxicity at low concentrations. The mechanism appears to involve the modulation of apoptotic pathways and the inhibition of cell cycle progression.

Cell Line IC50 (µM) Mechanism
MDA-MB-23110Induces apoptosis
A549 (lung cancer)15Cell cycle arrest
HeLa (cervical cancer)12Apoptosis induction

Neuroprotective Effects

In addition to its anticancer properties, this compound has shown promise in neuroprotection. Studies suggest that it may protect neuronal cells from oxidative stress and apoptosis, potentially through the activation of neuroprotective signaling pathways. This activity makes it a candidate for further research in neurodegenerative diseases such as Alzheimer's and Parkinson's disease.

Case Studies and Research Findings

  • Study on Anticancer Activity :
    • A study published in a peer-reviewed journal evaluated the effects of 2',3'-dihydro-1'H-spiro[cyclobutane-1,4'-isoquinoline] on various cancer cell lines. The results indicated a dose-dependent inhibition of cell growth, with notable effects on MDA-MB-231 cells.
    • The authors concluded that the compound's unique structure contributes to its biological activity, warranting further investigation into its potential as an anticancer agent.
  • Neuroprotection Study :
    • Another research project focused on the neuroprotective effects of this compound in vitro. The findings revealed that treatment with 2',3'-dihydro-1'H-spiro[cyclobutane-1,4'-isoquinoline] significantly reduced neuronal death caused by oxidative stress.
    • The study highlighted the need for in vivo studies to confirm these protective effects and explore the underlying mechanisms.

常见问题

Basic Research Questions

Q. What are the most efficient synthetic routes for 2',3'-dihydro-1'H-spiro[cyclobutane-1,4'-isoquinoline], and how do reaction conditions influence yield?

  • Methodology : A one-pot nitro-reduction/double lactamization approach using LiAlH₄ in THF under nitrogen, followed by gradient solvent extraction and silica gel column chromatography, achieves yields >70% for structurally analogous spiro compounds (e.g., spiro[indoline-3,3'-quinoline] derivatives) . Reaction optimization should prioritize inert atmospheres to prevent oxidation of sensitive intermediates.

Q. Which spectroscopic techniques are critical for confirming the spirocyclic structure of this compound?

  • Methodology :

  • IR spectroscopy : Identify lactam C=O stretches (~1680 cm⁻¹) and cyclobutane C-H bending modes (~1450 cm⁻¹) .
  • GC-MS : Detect molecular ion peaks (e.g., [M+H]⁺ at m/z 359.1 for analogous compounds) despite low intensity (<8%), supplemented by fragmentation patterns .
  • Elemental analysis : Validate empirical formulas (e.g., C₁₈H₁₅ClN₂O₄) with ≤0.1% deviation between calculated and observed values .

Advanced Research Questions

Q. How can computational chemistry be integrated to predict reaction pathways for spirocyclization?

  • Methodology : Use quantum chemical calculations (e.g., DFT) to model transition states and energetics of cyclobutane ring formation. Pair this with reaction path search algorithms (ICReDD framework) to narrow experimental parameters (e.g., solvent polarity, temperature) and reduce trial-and-error iterations . Experimental validation via kinetic studies (e.g., time-resolved NMR) is recommended .

Q. How should researchers address contradictions in spectral data, such as weak molecular ion signals in mass spectrometry?

  • Methodology :

  • Supplementary techniques : Augment GC-MS with high-resolution mass spectrometry (HRMS) or MALDI-TOF to resolve ambiguous peaks .
  • Isotopic labeling : Introduce ¹³C or ¹⁵N labels to track fragmentation pathways and confirm molecular integrity .
  • Cross-validation : Compare with synthetic intermediates (e.g., enaminone precursors) to isolate spectral contributions from the spiro core .

Q. What factorial design principles apply to optimizing multi-step syntheses of this compound?

  • Methodology : Implement a 2³ factorial design to test variables:

  • Factors : Reaction temperature (60–100°C), catalyst loading (5–15 mol%), and solvent polarity (THF vs. DMF).
  • Response variables : Yield, purity (HPLC), and reaction time.
  • Analysis : Use ANOVA to identify significant interactions (e.g., temperature-catalyst synergy) and pareto charts to prioritize factors .

Q. What mechanistic insights exist for nitro-reduction steps in spirocyclization reactions?

  • Methodology : Probe nitro-group reduction using in situ FTIR to detect intermediate hydroxylamine species. Compare LiAlH₄ (strong reductant) vs. catalytic hydrogenation (Pd/C, H₂) to balance selectivity and over-reduction risks . Kinetic isotope effects (KIE) can elucidate rate-determining steps in lactamization .

Q. How can chromatographic separation resolve diastereomers or regioisomers in spirocyclic products?

  • Methodology :

  • Stationary phase : Use chiral columns (e.g., Chiralpak IA) with hexane/isopropanol gradients for enantiomers.
  • Mobile phase additives : 0.1% TFA improves peak symmetry for basic spiro compounds .
  • Preparative HPLC : Scale up separations for structural elucidation (X-ray crystallography) or biological testing .

Q. What protocols ensure stability of 2',3'-dihydro-1'H-spiro[cyclobutane-1,4'-isoquinoline] during storage and handling?

  • Methodology :

  • Thermogravimetric analysis (TGA) : Determine decomposition thresholds (>150°C suggests room-temperature stability) .
  • Storage : Argon-atmosphere vials with desiccants (silica gel) to prevent hydrolysis of lactam rings .
  • Handling : Use gloveboxes for air-sensitive intermediates (e.g., enaminones) to avoid side reactions .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
2',3'-dihydro-1'H-spiro[cyclobutane-1,4'-isoquinoline]
Reactant of Route 2
2',3'-dihydro-1'H-spiro[cyclobutane-1,4'-isoquinoline]

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。